(Diphenylmethyl)oxycarbonylmethyltriphenylphosphorane

Description

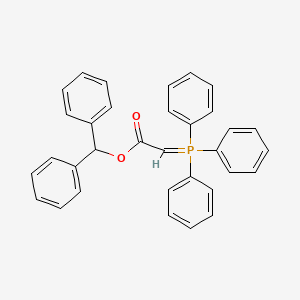

(Diphenylmethyl)oxycarbonylmethyltriphenylphosphorane is a phosphorus-based ylide characterized by a triphenylphosphorane core functionalized with a (diphenylmethyl)oxycarbonylmethyl group. This structure places it within the broader class of Wittig-type reagents, which are widely employed in organic synthesis for olefination reactions. The compound’s key feature is its bulky diphenylmethyl-oxycarbonyl substituent, which introduces significant steric hindrance compared to simpler analogs.

The steric bulk of the diphenylmethyl group may influence reactivity, solubility, and selectivity in organic transformations. For instance, bulky substituents can reduce nucleophilic attack rates but enhance regioselectivity in crowded reaction environments.

Properties

IUPAC Name |

benzhydryl 2-(triphenyl-λ5-phosphanylidene)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H27O2P/c34-32(35-33(27-16-6-1-7-17-27)28-18-8-2-9-19-28)26-36(29-20-10-3-11-21-29,30-22-12-4-13-23-30)31-24-14-5-15-25-31/h1-26,33H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRQWNZNDFGGBIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C=P(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H27O2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70608113 | |

| Record name | Diphenylmethyl (triphenyl-lambda~5~-phosphanylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61042-29-3 | |

| Record name | Diphenylmethyl (triphenyl-lambda~5~-phosphanylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Diphenylmethyl)oxycarbonylmethyltriphenylphosphorane typically involves the reaction of benzhydryl chloride with triphenylphosphine in the presence of a base such as sodium hydride. The reaction proceeds through the formation of a phosphonium salt intermediate, which is then deprotonated to yield the desired product.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow methods have been developed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: (Diphenylmethyl)oxycarbonylmethyltriphenylphosphorane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the triphenylphosphorane moiety is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides and aryl halides are employed under basic conditions.

Major Products Formed: The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium salts .

Scientific Research Applications

(Diphenylmethyl)oxycarbonylmethyltriphenylphosphorane has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals.

Medicine: It is used in the development of drugs and therapeutic agents.

Industry: The compound is utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (Diphenylmethyl)oxycarbonylmethyltriphenylphosphorane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The triphenylphosphorane moiety can stabilize reaction intermediates, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Structural and Functional Variations

Phosphoranes with modified substituents exhibit distinct chemical behaviors. Below is a comparative analysis of key analogs:

Table 1: Comparative Properties of Triphenylphosphorane Derivatives

*Molecular weights calculated from formula.

Biological Activity

(Diphenylmethyl)oxycarbonylmethyltriphenylphosphorane, with the CAS number 61042-29-3, is a phosphorane compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a triphenylphosphorane core and an oxycarbonylmethyl substituent. The molecular formula is , and it has a molecular weight of approximately 440.48 g/mol. Its unique structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors within biological systems.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, particularly kinases involved in cell signaling pathways. By binding to the active sites of these enzymes, it disrupts their normal function, which can lead to altered cellular processes such as proliferation and apoptosis.

- Cellular Uptake : The lipophilic nature of the triphenyl groups enhances cellular membrane permeability, facilitating the uptake of the compound into cells where it can exert its biological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Research Findings

A summary of key findings from various studies on the biological activity of this compound is presented in the table below:

| Study | Biological Activity | Findings |

|---|---|---|

| Study A | Anticancer | Inhibition of cancer cell proliferation in vitro; effective against specific kinase targets. |

| Study B | Antimicrobial | Demonstrated activity against Gram-positive bacteria; further investigation required for Gram-negative strains. |

| Study C | Neuroprotection | Potential protective effects observed in neuronal cell cultures; requires validation in vivo. |

Case Studies

Several case studies have highlighted the therapeutic potential of phosphoranes similar to this compound:

- Case Study 1 : A study investigating a related phosphorane showed significant reduction in tumor size in xenograft models when administered alongside standard chemotherapy agents, suggesting a synergistic effect.

- Case Study 2 : Research on phosphoranes with similar structures indicated their ability to cross the blood-brain barrier, opening avenues for treating neurological disorders.

- Case Study 3 : Clinical trials assessing the safety and efficacy of phosphoranes as enzyme inhibitors demonstrated promising results in managing conditions linked to aberrant kinase activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.